molecular formula C13H13NO B1626299 5-Ethyl-1-phenyl-1H-pyridin-2-one CAS No. 53427-98-8

5-Ethyl-1-phenyl-1H-pyridin-2-one

Cat. No.: B1626299
CAS No.: 53427-98-8
M. Wt: 199.25 g/mol
InChI Key: VANOHWLVAFCHBO-UHFFFAOYSA-N
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Description

5-Ethyl-1-phenyl-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. This compound features an ethyl group at the 5-position and a phenyl group at the 1-position of the pyridinone ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-phenyl-1H-pyridin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethylbenzaldehyde with 2-aminopyridine under acidic conditions, followed by oxidation to form the desired pyridinone structure . Another approach involves the condensation of ethyl acetoacetate with aniline, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-phenyl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone to its corresponding dihydropyridine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring or the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Ethyl-1-phenyl-1H-pyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-1-phenyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-pyridinone: Lacks the ethyl group at the 5-position, which may affect its chemical reactivity and biological activity.

    5-Methyl-1-phenyl-1H-pyridin-2-one: Similar structure but with a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

    1-(4-Piperazin-1-yl)phenyl)pyridin-2-one: Contains a piperazine moiety, which significantly alters its pharmacological profile.

Uniqueness

5-Ethyl-1-phenyl-1H-pyridin-2-one is unique due to the presence of both an ethyl group and a phenyl group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

5-ethyl-1-phenylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-11-8-9-13(15)14(10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANOHWLVAFCHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435994
Record name 5-ETHYL-1-PHENYL-1H-PYRIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53427-98-8
Record name 5-ETHYL-1-PHENYL-1H-PYRIDIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iodobenzene when caused to react with 5-ethyl-2-(1H)-pyridone following the general procedure outlined in Example 1, an 84% yield of 5-ethyl-1-phenyl-2-(1H)-pyridone is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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